molecular formula C17H18N2O B12613676 2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine CAS No. 882682-79-3

2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12613676
CAS No.: 882682-79-3
M. Wt: 266.34 g/mol
InChI Key: DRFRZTRNDYOJJV-UHFFFAOYSA-N
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Description

2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

882682-79-3

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2,3-dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C17H18N2O/c1-11-5-4-6-14(9-11)10-20-15-7-8-18-16-12(2)13(3)19-17(15)16/h4-9,19H,10H2,1-3H3

InChI Key

DRFRZTRNDYOJJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C3C(=NC=C2)C(=C(N3)C)C

Origin of Product

United States

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